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Compound of Interest

Compound Name: 2-[(Quinolin-2-yl)amino]ethan-1-ol

Cat. No.: B375607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding novel

compounds with a broad spectrum of biological activities. This guide provides a comparative

analysis of recently developed quinoline derivatives, focusing on their anticancer and

antibacterial properties. The data presented is a literature-based compilation from various

independent studies, offering a valuable resource for identifying promising lead compounds

and understanding their mechanisms of action.

Anticancer Activity: A Comparative Analysis of
Novel Quinoline Derivatives
Multiple studies have demonstrated the potent cytotoxic effects of novel quinoline compounds

against a range of human cancer cell lines. The primary mechanism of action often involves the

inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the

PI3K/Akt/mTOR and EGFR/HER2 pathways.

A novel quinoline-based second-generation mTOR inhibitor, 6-(4-phenoxyphenyl)-N-

phenylquinolin-4-amine (PQQ), has shown a potent IC50 value of 64 nM in a cell-based mTOR

assay.[1][2] Mechanistically, PQQ acts as a dual mTORC1 and mTORC2 inhibitor, disrupting

the entire PI3K-Akt-mTOR signaling cascade in human leukemia HL-60 cells.[1][2]

Furthermore, some quinoline-chalcone hybrids have been identified as inhibitors of the
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PI3K/Akt/mTOR pathway, inducing apoptosis and cell cycle arrest in non-small cell lung cancer

and chronic myelogenous leukemia cell lines.[3]

The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected novel

quinoline derivatives from recent publications.

Compound
ID/Series

Target Cancer Cell
Line

Reported IC50 (µM) Reference Study

Quinoline-Chalcone

Hybrids (39 & 40)
A549 (Lung) 1.91 (for 39) Abbas et al.[3]

K-562 (Leukemia) 5.29 (for 39) Abbas et al.[3]

6-(4-phenoxyphenyl)-

N-phenylquinolin-4-

amine (PQQ)

HL-60 (Leukemia) 0.064 Kumar et al.[1][2]

Quinoline-3-

carbonitriles (44)

EGFR Kinase

Inhibition
0.0075 Weissner et al.

Antibacterial Activity: Evaluating Novel Quinolines
Against Drug-Resistant Strains
The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents.

Novel quinoline derivatives have shown promising activity against both Gram-positive and

Gram-negative bacteria, including multi-drug resistant strains.

The following table presents the Minimum Inhibitory Concentrations (MIC in µg/mL) of selected

novel quinoline compounds against various bacterial strains.
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Compound
ID/Series

Bacterial Strain
Reported MIC
(µg/mL)

Reference Study

Facilely Accessible

Quinoline Derivatives
C. difficile 1.0 Anonymous et al.

Quinoline Derivative

11
S. aureus 6.25 Anonymous et al.

Quinoline Derivative

12
E. coli

Comparable to

Chloramphenicol
Anonymous et al.

Quinoline Derivative

24
E. coli & S. aureus 3.125 Anonymous et al.

Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability.

Procedure:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴

cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The novel quinoline compounds are dissolved in DMSO and diluted to

various concentrations in the cell culture medium. The cells are then treated with these

concentrations for 48-72 hours.

MTT Incubation: After the treatment period, the medium is replaced with fresh medium

containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added

to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.
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IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curve.

Antibacterial Activity: Broth Microdilution Method for
MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.

Procedure:

Compound Preparation: A serial two-fold dilution of the novel quinoline compound is

prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-

Hinton Broth).

Bacterial Inoculum: The test bacterial strain is cultured to a specific turbidity (equivalent to

0.5 McFarland standard) and then diluted to achieve a final concentration of approximately

5x10⁵ CFU/mL in each well.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the bacteria.

Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a key signaling

pathway targeted by quinoline compounds and the experimental workflows.
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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Novel Quinoline Compounds.
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Caption: Workflow of the MTT Assay for Anticancer Activity Screening.
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Caption: Workflow of the Broth Microdilution Method for MIC Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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